molecular formula C12H10O3S B158439 Phenol, 4,4'-sulfinylbis- CAS No. 1774-34-1

Phenol, 4,4'-sulfinylbis-

Cat. No. B158439
CAS RN: 1774-34-1
M. Wt: 234.27 g/mol
InChI Key: RQCACQIALULDSK-UHFFFAOYSA-N
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Description

Phenol, 4,4’-sulfinylbis- is a chemical compound with the molecular formula C14H14O3S . It is also known as 4,4’-[Sulfinylbis(methylene)]diphenol . The compound contains a total of 33 bonds, including 19 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 2 aromatic hydroxyls, and 1 sulfoxide .


Synthesis Analysis

The synthesis of Phenol, 4,4’-sulfinylbis- involves a three-step reaction . The first step involves obtaining 4,4’-sulfinylbisphenol from 4-[(4-hydroxyphenyl)thio]phenol . The second step involves synthesizing the epoxy compound through the reaction of 4,4’-sulfinylbisphenol with 2-(chloromethyl)oxirane in a two-phase liquid/liquid system including organic and aqueous phases . The third step involves the ring opening of the obtained diglycidyl ether using methacrylic acid in the presence of triethylbenzylammonium chloride (TEBAC) as a catalyst .


Molecular Structure Analysis

The molecular structure of Phenol, 4,4’-sulfinylbis- includes 19 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 2 aromatic hydroxyls, and 1 sulfoxide . The average mass of the molecule is 262.324 Da, and the monoisotopic mass is 262.066376 Da .

Safety And Hazards

Phenol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage, may cause respiratory irritation, is suspected of causing genetic defects, and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

4-(4-hydroxyphenyl)sulfinylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3S/c13-9-1-5-11(6-2-9)16(15)12-7-3-10(14)4-8-12/h1-8,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCACQIALULDSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)S(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5061958
Record name Phenol, 4,4'-sulfinylbis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5061958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenol, 4,4'-sulfinylbis-

CAS RN

1774-34-1
Record name 4,4′-Sulfinylbis[phenol]
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Record name 4,4'-Sulfinylbisphenol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-Sulfinyldiphenol
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Record name Phenol, 4,4'-sulfinylbis-
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Record name Phenol, 4,4'-sulfinylbis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5061958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-SULFINYLBISPHENOL
Source FDA Global Substance Registration System (GSRS)
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